molecular formula C11H8Cl2N2O B1671077 2-Benzyl-4,5-dichloropyridazin-3(2h)-one CAS No. 41933-33-9

2-Benzyl-4,5-dichloropyridazin-3(2h)-one

Cat. No.: B1671077
CAS No.: 41933-33-9
M. Wt: 255.10 g/mol
InChI Key: AJHBQZQCDCTOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EcDsbB-IN-9 is a potent inhibitor of the disulfide bond forming enzyme DsbB in Escherichia coli. This compound has shown significant efficacy in inhibiting the activity of DsbB, with an IC50 value of 1.7 μM and a Ki value of 46 nM . EcDsbB-IN-9 is primarily used in scientific research to study the mechanisms of disulfide bond formation and its role in bacterial pathogenicity.

Preparation Methods

The synthesis of EcDsbB-IN-9 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

EcDsbB-IN-9 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert EcDsbB-IN-9 into its reduced form.

    Substitution: Substitution reactions can introduce different functional groups into the compound.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

EcDsbB-IN-9 has a wide range of applications in scientific research, including:

Mechanism of Action

EcDsbB-IN-9 exerts its effects by inhibiting the activity of the disulfide bond forming enzyme DsbB in Escherichia coli. The inhibition of DsbB prevents the formation of disulfide bonds in bacterial proteins, which are essential for the proper folding and function of these proteins. This disruption of protein folding leads to the accumulation of misfolded proteins, ultimately impairing bacterial growth and survival .

Comparison with Similar Compounds

EcDsbB-IN-9 is unique in its high potency and specificity for inhibiting DsbB in Escherichia coli. Similar compounds include:

EcDsbB-IN-9 stands out due to its high specificity and potency, making it a valuable tool for studying disulfide bond formation and developing new antibacterial agents.

Properties

IUPAC Name

2-benzyl-4,5-dichloropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHBQZQCDCTOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352294
Record name 2-benzyl-4,5-dichloropyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41933-33-9
Record name 2-benzyl-4,5-dichloropyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-4,5-dichloro-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 4,5-dichloro-2H-pyridazin-3-one (3.3 g, 20.0 mmol) and Cs2CO3 (9.77 mg, 1.5 eq) were added DMF (15 mL) and benzyl bromide (3.10 mL, 1.3 eq), which was then stirred for 3 h at 60° C. under nitrogen atmosphere. The mixture was concentrated under reduced pressure, and the residue was extracted twice with ethyl acetate (200 mL). The extract was washed with saturated aqueous sodium hydrogen carbonate solution (NaHCO3, 100 mL×2) and aqueous sodium chloride solution, dried (anhydrous Na2SO4), and concentrated under reduced pressure. The residue was separated by column chromatography (10% ethyl acetate-hexane) to give 4.48 g (88%) of the title compound.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
9.77 mg
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

To a round bottom flask was added 4,5-dichloropyridazin-3(2H)-one (50 gm, 303.03 mmol), DMF (150 ml), K2CO3 (46 gm, 333.33) and benzyl bromide (51.83 gm, 303.03 mmol). The reaction was stirred at rt for 16 hrs. After this time, the reaction mixture was slowly poured into water (500 ml) and a solid precipitate formed. The slurry was stirred at rt for 1 hr. After this time, the reaction mixture was filtered and the solid was collected. The solid was dried under vacuum to give product 2-benzyl-4,5-dichloropyridazin-3(2H)-one as tan-colored solid (74 gm, 97% yield). HPLC retention time (method A)2.788 min; LCMS (M+1)=255.1.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
51.83 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A stirred mixture of 4,5-dichloropyridazin-3(2H)-one (26.7 g, 160 mmol), benzyl bromide (19.3 mL, 160 mmol), tetrabutylammonium bromide (2.61 g, 8.10 mmol), and potassium carbonate (56.0 g, 405 mmol) in acetonitrile (405 mL) was heated to reflux for 2 h. The mixture was cooled to room temperature, filtered through a fitted glass, concentrated, and purified by flash chromatography to afford the title compound as a white solid. 1H NMR (500 MHz, CD3SOCD3) δ 8.23 (s, 1H); 7.27-7.35 (m, 5H); 5.27 (s, 2H). LRMS (APCI) calc'd for (C11H9Cl2N2O) [M÷H]+, 255.0. found 255.0.
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
catalyst
Reaction Step One
Quantity
405 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of dichloropyridazinone (50.0 g, 303.0 mmol) in DMF (200 mL) was added K2CO3 (50.3 g, 364.0 mmol) at RT under vigorous stirring. Benzylbromide (40.0 mL, 336.0 mmol) was added in rapid drops via a syringe. The resulting suspension was stirred at 50° C. for 1 h until all the pyridazinone was consumed as judged by HPLC. The reaction mixture was then poured into water (400 mL). The resultant suspension was stirred for 15 min at RT, and then filtered. The collected solid was rinsed thoroughly with water until no color was apparent in the filtrate. The solid was dried in a vacuum oven at 50° C. overnight to give the title compound, 2-benzyl-4,5-dichloropyridazin-3(2H)-one, (73.1 g, 95%) as pale yellow solid. HPLC: 3.17 min; MS, M+H=255.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a stirring suspension of 4,5-dichloro-3-hydroxypyridazine (33 g, 200 mmol) in DMF (260 mL) at room temperature under argon was added K2CO3 (55 g, 400 mmol), followed by benzyl bromide (41 g, 505.8 mmol). After 16 h the reaction mixture was poured into a flask containing water (500 mL) with stirring. After 15 min stirring, the precipitated product was collected by filtration and washed thoroughly with water. The solid was dried in a vacuum oven at 50° C. for 16 h to obtain the title compound, 2-benzyl-4,5-dichloropyridazin-3(2H)-one, (49.2 g, 96%) as an off-white solid. MS [M+H]+ 255; HPLC retention time=3.02 min.
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
41 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-4,5-dichloropyridazin-3(2h)-one
Reactant of Route 2
Reactant of Route 2
2-Benzyl-4,5-dichloropyridazin-3(2h)-one
Reactant of Route 3
Reactant of Route 3
2-Benzyl-4,5-dichloropyridazin-3(2h)-one
Reactant of Route 4
Reactant of Route 4
2-Benzyl-4,5-dichloropyridazin-3(2h)-one
Reactant of Route 5
Reactant of Route 5
2-Benzyl-4,5-dichloropyridazin-3(2h)-one
Reactant of Route 6
Reactant of Route 6
2-Benzyl-4,5-dichloropyridazin-3(2h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.